1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine
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Description
Scientific Research Applications
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of related compounds can provide insights into the characteristics of 1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine. For instance, the investigation of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its 2-[4-(2-methylphenyl) piperazin-1-ylmethyl] derivative revealed details about their crystallization, molecular geometry, and conformational properties. This research can aid in understanding how structural variations affect the physical and chemical properties of compounds with complex molecular frameworks (Karczmarzyk & Malinka, 2004).
Synthesis and Pharmacology of Derivatives
The synthesis and pharmacological evaluation of isothiazolo[5,4-b]pyridine derivatives, including studies on their analgesic properties and interaction with the serotoninergic system, offer valuable information. Such research provides a framework for assessing the potential biological activities of complex compounds like this compound. It emphasizes the importance of structural modifications in altering the pharmacological profile of compounds (Malinka et al., 2001).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of thiazolidinone derivatives and 1,3,4-oxadiazole N-Mannich bases highlight the potential of compounds with similar structures in addressing various biomedical challenges. These studies demonstrate the therapeutic potential of compounds with complex structures, including their use in combating microbial infections and cancer (Patel et al., 2012; Al-Wahaibi et al., 2021).
Molecular Interaction Studies
The detailed molecular interaction studies of compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor shed light on the binding interactions and conformational preferences of complex molecules. This research can inform the design and development of new compounds with targeted receptor activity, potentially including this compound (Shim et al., 2002).
properties
IUPAC Name |
5-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O/c1-19-6-5-11-32(17-19)24-10-9-22(16-27-24)26-28-25(33-29-26)18-30-12-14-31(15-13-30)23-8-4-7-20(2)21(23)3/h4,7-10,16,19H,5-6,11-15,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBNWNFEGKVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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